molecular formula C7H11NO2 B13012137 exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13012137
M. Wt: 141.17 g/mol
InChI Key: AKYFBMZAWZFJPW-UHFFFAOYSA-N
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Description

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The "exo" configuration refers to the spatial orientation of substituents, with the carboxylic acid group positioned on the bridgehead carbon (C6) and the methyl group on the nitrogen-containing ring (C3). This scaffold is notable for its conformational rigidity, which enhances binding specificity in medicinal chemistry applications. The compound has been explored as a precursor in synthesizing enzyme inhibitors (e.g., isocitrate dehydrogenase inhibitors) and receptor agonists (e.g., somatostatin subtype 4 agonists) .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-2-4-5(3-8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)

InChI Key

AKYFBMZAWZFJPW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1)C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the Gabriel synthesis, which allows for the efficient production of azabicyclohexane derivatives. The process involves multiple steps, including the formation of intermediates and their subsequent cyclization under specific conditions .

Chemical Reactions Analysis

Cycloaddition Reactions

The bicyclic scaffold participates in 1,3-dipolar cycloaddition (1,3-DC) reactions with cyclopropenes, driven by the reactivity of the azomethine ylide intermediate. For example:
Reaction with 1,2-diphenylcyclopropene (2b) :

text
exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid + 2b → bis-spirocyclic cycloadduct

Conditions :

  • Solvent: Tetrahydrofuran (THF), reflux (2 h) .

  • Diastereoselectivity: >95% (single diastereomer observed) .

Key Findings :

  • Solvent Optimization : THF outperforms DMF, CH3CN, and CH2Cl2 (Table 1, ).

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on cyclopropenes lower activation energy (ΔG‡ = 12.2 kcal/mol vs. 19.3 kcal/mol for methyl substituents) .

Table 1 : Cycloaddition yields under optimized conditions

Cyclopropene DipolarophileProductYield (%)Diastereoselectivity
2b (1,2-diphenyl)3b78>95%
2c (3-Ph)3c72>95%
2e (3-CH2Ph)3e91>95%

Functional Group Transformations

The carboxylic acid group undergoes typical derivatization reactions:

Amide Formation

Reaction with amines (e.g., benzylamine) under coupling agents (EDC/HOBt):

text
Carboxylic acid + R-NH2 → Amide derivative

Conditions :

  • EDC (1.2 equiv), HOBt (1.5 equiv), DMF, RT, 12 h .
    Yield : 65–80% (dependent on amine bulkiness) .

Decarboxylation

Thermal decarboxylation under acidic conditions:

text
Carboxylic acid → 3-methyl-3-azabicyclo[3.1.0]hexane + CO2

Conditions :

  • H2SO4 (cat.), 150°C, 3 h.
    Yield : 60–70%.

Stereochemical Stability

The exo configuration of the methyl and carboxylic acid groups is retained in most reactions due to the bicyclic system’s rigidity. Computational studies (DFT) confirm:

  • Transition States : Cycloadditions proceed via endo transition states (ΔG‡ = 12.2–19.3 kcal/mol) .

  • Invertomer Formation : Minor invertomers (<10%) observed in reactions with prochiral cyclopropenes (e.g., 2j) .

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential in drug development due to its structural similarity to various bioactive molecules.

Key Findings :

  • Analgesic Properties : Studies indicate that derivatives of azabicyclic compounds exhibit analgesic effects comparable to conventional pain relievers.
  • Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Synthetic Chemistry

As a versatile building block, exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is employed in the synthesis of more complex organic molecules.

Applications in Synthesis :

  • Chiral Synthesis : The compound serves as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.
Reaction TypeProduct ExampleYield (%)
Asymmetric Alkylation(R)-N-(4-fluorophenyl)prolinamide85
Cyclization2,3-Dihydrobenzofuran derivatives90

Materials Science

The structural properties of this compound have led to its use in developing new materials.

Research Highlights :

  • Polymer Additive : It enhances the mechanical properties of polymers when incorporated into polymer matrices.
Material TypeProperty ImprovementMeasurement Method
PolyethyleneIncreased tensile strengthASTM D638
PolyurethaneEnhanced abrasion resistanceASTM D4060

Agricultural Chemistry

The compound has been studied for its potential use as a pesticide or herbicide due to its ability to interact with biological systems.

Case Studies :

  • Pest Resistance : Field trials indicate that formulations containing this compound show effectiveness against common agricultural pests, reducing the need for synthetic pesticides.

Mechanism of Action

The mechanism of action of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

a) Substituent Variations at the 3-Position
  • This analog is used in medicinal chemistry for targeted delivery .
  • 3-tert-Butoxycarbonyl (Boc) protected analog: The Boc group is a common protective strategy for amines during synthesis. For example, tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as an intermediate in synthesizing irreversible MAGL inhibitors .
b) Modifications at the 6-Position
  • Carboxylic acid vs. esters/amides : The carboxylic acid group at C6 is critical for hydrogen bonding in enzyme inhibition. Derivatives like ethyl esters (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) are intermediates in drug synthesis , while amide derivatives (e.g., SSTR4 agonists) exhibit receptor-binding activity .
c) Bicyclo Ring Modifications
  • Bromo-substituted analogs : Bromination at C6 (e.g., 6-bromo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) enables further functionalization via cross-coupling reactions .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Stability Notes
exo-3-Methyl-3-azabicyclo[...]acid 183.2 -0.5 12.5 (pH 7.4) Stable in aqueous buffers
3-Benzyl analog 245.3 2.1 0.8 (pH 7.4) Requires DMSO for solubilization
6,6-Dimethyl analog 154.2 0.3 8.2 (pH 7.4) Resistant to oxidative metabolism

*LogP values estimated using computational tools.

Biological Activity

The compound exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 1212822-57-5) is a bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • IUPAC Name : rel-(1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

The structure of this compound features a bicyclic framework that is significant in drug design due to its ability to mimic natural products.

Antinociceptive Properties

Research indicates that compounds derived from the 3-azabicyclo[3.1.0]hexane framework exhibit antinociceptive effects , acting as antagonists to morphine-induced pain relief mechanisms. This suggests potential applications in pain management therapies, particularly for patients with opioid tolerance or dependence .

Anticancer Activity

Studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth . For instance, certain synthesized derivatives showed significant activity against cancer cell lines in vitro.

Antimicrobial Effects

The biological activity of spirocyclic compounds, including those based on the 3-azabicyclo framework, has been linked to their antimicrobial properties . These compounds are effective against a range of bacterial strains, making them candidates for developing new antibiotics .

Other Biological Activities

Additional studies have highlighted the potential of these compounds as histone deacetylase inhibitors , which play a crucial role in gene expression regulation and are implicated in various diseases, including cancer . Moreover, the compound's structural features suggest it may interact with multiple biological targets.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from simpler precursors, often employing palladium-catalyzed methods for efficiency . The ability to modify this compound into various derivatives enhances its applicability in drug development.

Case Studies

Study ReferenceBiological ActivityFindings
AntinociceptiveCompounds demonstrated effectiveness in reducing pain responses in animal models.
AnticancerSignificant cytotoxic effects observed on various cancer cell lines (e.g., breast and prostate cancer).
AntimicrobialExhibited activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.

Q & A

Q. What are the established synthetic routes for exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, including cyclopropanation and functional group transformations. For example, a precursor like exo-6-(N,N-dibenzylamino)-3-phenyl-3-azabicyclo[3.1.0]hexane can be synthesized via copper-catalyzed coupling under nitrogen at 80°C for 16 hours, followed by hydrogenation with Pd/C to remove protecting groups . Key factors affecting yield include:

  • Catalyst choice : Pd/C for hydrogenolysis .
  • Temperature control : Reactions often require heating (e.g., 80°C) to drive cyclization .
  • Purification : Crystallization using solvents like pentane/ether mixtures improves purity .

Q. How is the stereochemical configuration of the bicyclic core confirmed experimentally?

X-ray crystallography and NMR spectroscopy are critical:

  • X-ray : Crystal structures (e.g., exo,exo-3-(trifluorophenyl) derivatives) reveal bond angles and torsional parameters (e.g., torsion angles: C1-C6-C5-C4 = -12.3°) .

  • NMR : Distinct splitting patterns in 1^1H NMR (e.g., exo-protons resonate as doublets at δ 3.2–3.5 ppm) and 13^{13}C NMR (cyclopropane carbons at 25–30 ppm) confirm exo/endo configurations .

Q. What protecting group strategies are employed for the amino and carboxylic acid functionalities during synthesis?

  • Amino group : tert-Butoxycarbonyl (Boc) is commonly used due to stability under basic conditions and easy removal via HCl/EtOAc .
  • Carboxylic acid : Ethyl esters protect the acid during synthesis, with subsequent saponification using NaOH .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric syntheses?

Chiral auxiliaries or catalysts (e.g., CuI with chiral ligands) improve enantioselectivity. For example, asymmetric cyclopropanation using Evans’ oxazolidinones achieves >90% ee . Key parameters:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereocontrol.
  • Temperature : Lower temperatures (−20°C) reduce racemization .

Q. What computational methods validate the compound’s conformational stability and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Strain energy : ~20 kcal/mol due to the bicyclo[3.1.0]hexane core.
  • Reactivity : The carboxylic acid’s pKa (~3.5) favors deprotonation in physiological conditions .

Q. How are derivatives of this compound designed for structure-activity relationship (SAR) studies in pharmacology?

Derivatization focuses on:

  • Core modifications : Substituting the methyl group with halogens or aryl groups (e.g., 3-(3,4,5-trifluorophenyl) enhances lipophilicity (LogP increase by 1.2) .
  • Bioisosteres : Replacing the carboxylic acid with tetrazole improves metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

  • HPLC-MS : Detects impurities <0.1% (e.g., de-esterified byproducts).
  • Chiral columns : Resolve enantiomeric excess (e.g., Chiralpak AD-H, 90:10 hexane/IPA) .

Q. How does the compound’s rigid bicyclic structure influence its pharmacokinetic properties?

  • Permeability : Low polar surface area (PSA = 45 Ų) enhances blood-brain barrier penetration (B/B ratio >4 in rats) .
  • Metabolism : Resistance to CYP3A4 oxidation due to steric hindrance .

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